molecular formula C21H28N2O4 B11614946 2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol

2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol

Cat. No.: B11614946
M. Wt: 372.5 g/mol
InChI Key: GALBLKNCAXBCAN-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol is a complex organic compound with the molecular formula C20H25N3O4 This compound is known for its unique structure, which includes a piperazine ring and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol is unique due to its combination of methoxy groups and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

2,6-dimethoxy-4-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C21H28N2O4/c1-25-18-7-5-4-6-17(18)15-23-10-8-22(9-11-23)14-16-12-19(26-2)21(24)20(13-16)27-3/h4-7,12-13,24H,8-11,14-15H2,1-3H3

InChI Key

GALBLKNCAXBCAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

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